molecular formula C10H8ClN3O2 B3126387 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 333444-50-1

1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B3126387
CAS No.: 333444-50-1
M. Wt: 237.64 g/mol
InChI Key: GBKULURNAFUOMB-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS 1281872-34-1) is a synthetic pyrazole derivative intended for research and development purposes . Pyrazoles are a five-membered heterocyclic scaffold of significant interest in medicinal and organic chemistry due to their wide spectrum of pharmacological activities . The presence of a nitro group and a 2-chlorobenzyl substituent on the pyrazole core makes this compound a valuable intermediate for further chemical exploration, including the synthesis of more complex molecules for biological evaluation. The pyrazole nucleus is a privileged structure in drug discovery, featured in numerous pharmacologically active agents. Well-known pyrazole-containing drugs include the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the anti-obesity agent rimonabant, demonstrating the scaffold's versatility . As such, this compound serves as a key building block for researchers working in areas such as synthetic methodology development and the discovery of new bioactive compounds. Its potential applications span the investigation of antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant agents, reflecting the diverse biological properties associated with pyrazole derivatives . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKULURNAFUOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245763
Record name 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333444-50-1
Record name 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333444-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole typically involves several steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 4-nitropyrazole.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 2-chlorobenzyl chloride is added to a solution of 4-nitropyrazole in DMF, followed by the addition of potassium carbonate. The mixture is stirred at room temperature for several hours.

    Isolation: The product is isolated by filtration, washed with water, and purified by recrystallization.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction: The nitro group can also be reduced to a hydroxylamine intermediate using reagents like sodium dithionite.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles. Major products formed from these reactions include amino derivatives and substituted pyrazoles.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole, also known as 1-(2-chlorobenzyl)-4-nitro-1H-pyrazole, is a pyrazole derivative with a variety of applications in scientific research . The compound features a chlorophenyl group and a nitro-substituted pyrazole ring, giving it unique chemical properties that make it useful in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is a versatile compound with applications spanning across multiple scientific disciplines. Its primary applications are in chemistry, biology, medicine, and industrial research.

Chemistry

This compound serves as a building block in the synthesis of complex molecules. The nitro group can be reduced to form amino derivatives, and nucleophilic substitution reactions can yield substituted pyrazoles.

Biology

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Pyrazole derivatives, in general, exhibit a wide range of biological activities, such as analgesic, antidiabetic, and anti-tubercular properties . Specific pyrazole derivatives have demonstrated anti-inflammatory effects, neuroprotective properties, and anticancer activity.

Medicine

Due to its unique chemical structure, This compound is explored for potential therapeutic applications. Pyrazoline derivatives, closely related to pyrazoles, have shown pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities . Certain pyrazole derivatives have demonstrated potential against cancer cell lines and can act as inhibitors .

Industry

In industry, This compound is utilized in the development of new materials and chemical processes. Processes have been developed to prepare chlorophenyl-substituted pyrazoles, which are advantageous due to their efficiency and ability to avoid the need for expensive phase transfer catalysts .

Nitrated Pyrazoles Synthesis and Properties

Nitrated pyrazoles, including This compound, are of interest in energetic material research . While direct nitration of pyrazoles can be challenging and result in low yields, researchers have explored alternative synthetic routes to introduce nitro groups . These compounds have potential applications as explosives and in other energetic materials .

Molecular Interactions

The crystal structure of related chlorophenyl-pyrazolone compounds shows strong intramolecular N—H⋯O hydrogen bonds and weak intramolecular C—H⋯O and C—H⋯Cl hydrogen bonds, which influence their crystal packing and properties .

Drug Design

Pyrazole-containing derivatives have been designed and evaluated for various biological activities . For example, some have shown potential as inhibitors against cancer cell lines, while others have demonstrated anti-proliferative potential .

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors in the cell.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variations

a. 1-[(3,4-Dichlorophenyl)methyl]-4-nitro-1H-pyrazole (CAS 333444-52-3)
  • Structure : Differs by having a 3,4-dichlorophenyl group instead of 2-chlorophenyl.
  • Molecular Formula : C₁₀H₇Cl₂N₃O₂.
  • Molecular Weight: Not explicitly stated, but estimated to be ~286.08 g/mol (vs. ~253.64 g/mol for the target compound).
b. 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-40-4)
  • Structure : Features a 3-chloro-4-fluorophenyl group and a nitro group at position 3.
  • Molecular Formula : C₁₀H₇ClFN₃O₂.
  • Molecular Weight : 255.63 g/mol.
  • Key Differences : The fluorine atom introduces electronegativity, altering electronic properties, while the nitro group at position 3 may affect reactivity compared to the 4-nitro isomer .
c. 1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole
  • Structure : Bromine replaces chlorine at the 3-position of the phenyl ring.
  • Molecular Weight : 282.10 g/mol.
  • Key Differences : Bromine’s larger atomic radius and polarizability may influence intermolecular interactions, such as halogen bonding, compared to chlorine .

Substituent Position and Functional Group Modifications

a. 1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole
  • Structure : Incorporates a methyl group at the 4-position of the phenyl ring.
  • Molecular Formula : C₁₁H₁₀ClN₃O₂.
  • Key Differences : The methyl group enhances steric bulk and may improve metabolic stability in agrochemical applications .
b. 1-[(4-Methylphenyl)methyl]-5-[(4-fluorophenyl)selanyl]-4-nitro-1H-pyrazole
  • Structure : Selenium replaces a hydrogen atom, introducing a selanyl group.
  • Molecular Formula : C₁₇H₁₅FN₃O₂Se.
  • Molecular Weight : 392.03 g/mol.
  • Key Differences : Selenium’s redox-active properties could confer unique catalytic or biological activity, diverging from halogenated analogs .

Nitro Group Position Isomerism

a. 1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-40-4)
  • Structure : Nitro group at position 3 instead of 4.
  • Key Differences : The 3-nitro isomer may exhibit altered electronic effects, influencing acidity (pKa) and reactivity in substitution reactions .

Data Table: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole 2-Cl, 4-NO₂ C₁₀H₈ClN₃O₂ ~253.64 Baseline structure N/A
1-[(3,4-Dichlorophenyl)methyl]-4-nitro-1H-pyrazole 3,4-Cl₂, 4-NO₂ C₁₀H₇Cl₂N₃O₂ ~286.08 Increased lipophilicity
1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole 3-Br, 4-NO₂ C₁₀H₈BrN₃O₂ 282.10 Enhanced halogen bonding
1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole 3-Cl, 4-F, 3-NO₂ C₁₀H₇ClFN₃O₂ 255.63 Electronegativity effects
1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole 2-Cl, 4-CH₃, 4-NO₂ C₁₁H₁₀ClN₃O₂ ~267.67 Steric stabilization

Biological Activity

1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClN3O2C_{10}H_{8}ClN_{3}O_{2}, with a molecular weight of approximately 237.64 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl group and a nitro group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated potent antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent .

Anticancer Properties

The anticancer effects of pyrazole derivatives have been extensively studied. In vitro assays showed that this compound inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 0.08 µM against MCF-7 cells, comparable to established chemotherapeutic agents .

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases. Studies have shown that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators. In animal models, the compound reduced paw edema significantly in carrageenan-induced inflammation tests .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of pyrazole derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro. This property is attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of appropriate hydrazones with nitro-substituted aldehydes under acidic conditions. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups (like nitro) enhances biological activity, while electron-donating groups may reduce efficacy .

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. The results demonstrated significant tumor size reduction compared to control groups receiving no treatment or standard chemotherapy . Another study focused on its anti-inflammatory effects, where treated rats showed reduced levels of inflammatory markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole in academic settings?

  • The compound can be synthesized via cyclocondensation of appropriate precursors, such as substituted hydrazines and carbonyl derivatives, under reflux conditions (e.g., ethanol or THF at 80–100°C) . For nitro group introduction, nitration reactions using nitric acid/sulfuric acid mixtures are common, followed by purification via column chromatography (silica gel, hexane/ethyl acetate eluent) . Intermediate characterization via IR and NMR is critical to confirm functional groups (e.g., nitro C–N stretch at ~1520 cm⁻¹ in IR) .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Purity : Use HPLC (C18 column, methanol/water mobile phase) or GC-MS with reference standards .
  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal for unambiguous structural determination . For preliminary analysis, ¹H/¹³C NMR (e.g., nitro group deshielding at δ 8.2–8.5 ppm in ¹H NMR) and high-resolution mass spectrometry (HRMS) are recommended .

Q. What safety protocols are critical when handling this compound?

  • Nitro Group Hazards : Avoid friction, heat, and shock to prevent decomposition/explosion. Store in airtight containers at ≤4°C .
  • Personal Protection : Use nitrile gloves, fume hoods, and explosion-proof equipment. For spills, neutralize with damp sand and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

  • SC-XRD with SHELXL refinement (e.g., anisotropic displacement parameters, twin refinement for disordered crystals) provides precise bond lengths/angles. For example, the chlorophenyl group’s dihedral angle with the pyrazole ring can be measured to ±0.01° accuracy, resolving DFT calculation errors . Data-to-parameter ratios >10:1 are essential for reliable refinement .

Q. What computational methods predict the compound’s reactivity in substitution reactions?

  • Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs) to identify electrophilic/nucleophilic sites. For nitro group reduction (e.g., to amine), Fukui indices predict regioselectivity . Solvent effects (PCM model) refine activation energy barriers for mechanistic studies .

Q. How can conflicting spectroscopic data for nitro-pyrazole derivatives be analyzed?

  • Case Study : Discrepancies in ¹³C NMR shifts (e.g., nitro-bearing carbons) may arise from tautomerism or solvent polarity. Use variable-temperature NMR to detect tautomeric equilibria . Cross-validate with XPS (N 1s binding energy ~406 eV for nitro groups) .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • DoE Approach : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, stoichiometry). For example, a 16% yield increase was achieved by adjusting nitration time from 2h to 4h in analogous pyrazole syntheses .
  • Catalysis : Pd/C or Raney nickel enhances nitro group reduction efficiency (95% conversion vs. 70% with NaBH₄) .

Q. How does the compound’s stability under thermal stress impact experimental design?

  • Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, necessitating reactions below this threshold . For prolonged storage, argon purging and desiccants (e.g., silica gel) prevent nitro group hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole
Reactant of Route 2
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1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.